2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine
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Overview
Description
2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine is an organic compound with the molecular formula C9H13NS It features a cyclopropane ring attached to a thiophene ring substituted with two methyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a thiophene derivative. One common method is the reaction of 2,5-dimethylthiophene with a cyclopropanating agent such as diazomethane or a similar carbene precursor under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of flow chemistry techniques, which allow for continuous production and better control over reaction parameters. The use of catalysts to enhance the efficiency and selectivity of the cyclopropanation reaction is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring .
Scientific Research Applications
2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as electronic or optical materials
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylthiophene: A simpler thiophene derivative with similar structural features.
2,5-Dimethylthiophene-3-boronic acid: Another thiophene derivative with a boronic acid functional group.
Uniqueness
2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine is unique due to the presence of both a cyclopropane ring and a substituted thiophene ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H13NS |
---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
2-(2,5-dimethylthiophen-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H13NS/c1-5-3-7(6(2)11-5)8-4-9(8)10/h3,8-9H,4,10H2,1-2H3 |
InChI Key |
WUFALKCEHDEEMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C2CC2N |
Origin of Product |
United States |
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